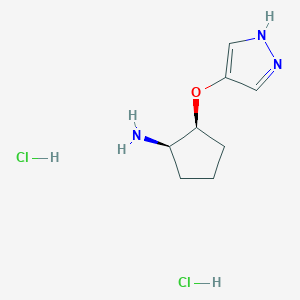
Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2138271-87-9 . It has a molecular formula of C8H15Cl2N3O and a molecular weight of 240.13 .
Physical and Chemical Properties This compound is a powder at room temperature . The InChI Code for this compound is 1S/C8H13N3O.2ClH/c9-7-2-1-3-8 (7)12-6-4-10-11-5-6;;/h4-5,7-8H,1-3,9H2, (H,10,11);2*1H/t7-,8+;;/m1…/s1 .
Scientific Research Applications
Synthesis and Biological Activity
- Pyrazole Derivatives as Biologically Active Compounds : Pyrazole derivatives, including compounds like Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride, are noted for their significant biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. These derivatives are utilized in medicinal chemistry due to their pharmacophore properties and are also seen as valuable synthons in organic synthesis (Dar & Shamsuzzaman, 2015).
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds : The compound's structural elements, notably the pyrazole moiety, are used as building blocks in the synthesis of various heterocyclic compounds. These include intricate structures like pyrazolo-imidazoles, thiazoles, and others. The unique reactivity of derivatives allows for the creation of diverse heterocyclic compounds under mild conditions (Gomaa & Ali, 2020).
Chemical Synthesis and Application
- Chemical Synthesis and Applications : The compound is involved in the synthesis of highly substituted pyrazolines and hexasubstituted cyclopropanes. These substances have applications in creating oxygen-atom transfer reagents and facilitating the synthesis of hydroperoxy substituted pyrazolines and 3-hydroxy-1,2-dioxolanes (Baumstark et al., 2013).
Enzyme Inhibition and Drug Metabolism
- Cytochrome P450 Inhibition for Drug Metabolism : The pyrazole structure within the compound may be involved in the inhibition of Cytochrome P450 isoforms, which is crucial for assessing drug-drug interactions and understanding the metabolism of various drugs (Khojasteh et al., 2011).
Food Industry and Flavor Synthesis
- Pyrazine Generation in the Food Industry : Derivatives of the compound may be involved in the Maillard reaction to synthesize pyrazines, contributing to the flavors in food products. The control of this reaction is vital for enhancing desirable flavors and minimizing the formation of harmful products (Yu et al., 2021).
Fine Chemical and Pharmaceutical Synthesis
- Synthesis of Fine Chemicals and Pharmaceuticals : The compound's cyclopentanone structure is important in the production of fine chemical intermediates, such as fragrances and solvents, particularly in the electronic industry. This demonstrates the compound's role in various industrial synthesis processes (Sinopec Shanghai, 2011).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-7-2-1-3-8(7)12-6-4-10-11-5-6;;/h4-5,7-8H,1-3,9H2,(H,10,11);2*1H/t7-,8+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHGVCGZBUUSMX-YUZCMTBUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CNN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)OC2=CNN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

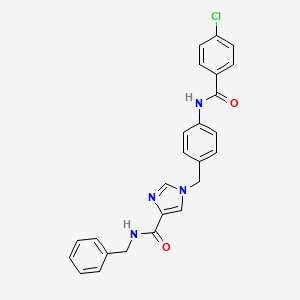
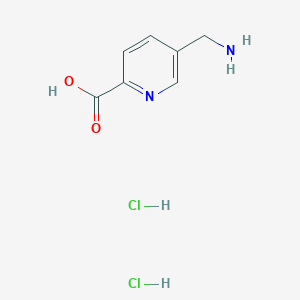
![4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B2634065.png)

![4-{[(2Z)-4-(4-chlorophenyl)-3-(2-hydroxyethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one; ethanol](/img/structure/B2634069.png)
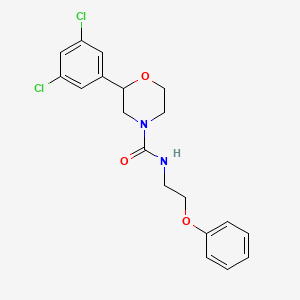

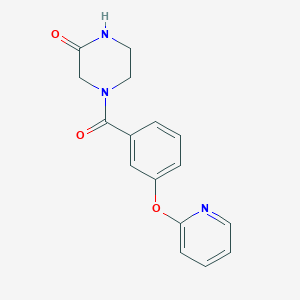
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2634075.png)
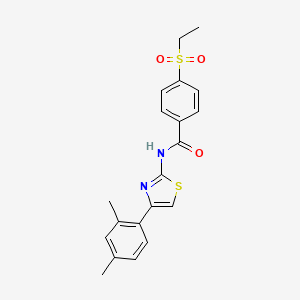
![6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2634079.png)
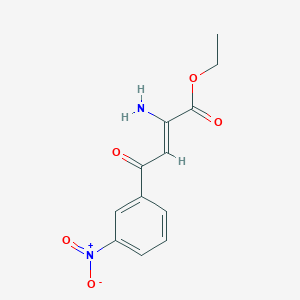
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)
![2-{(Z)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolane-4-carboxylic acid](/img/structure/B2634084.png)